![molecular formula C14H19ClN2O B5701180 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the class of amides and is structurally similar to the well-known analgesic drug, fentanyl. CPP has been studied extensively for its analgesic and anesthetic properties and has shown promising results in preclinical studies.
作用机制
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide exerts its analgesic and anesthetic effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to a decrease in the transmission of pain signals, resulting in analgesia. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide also has anesthetic properties and can induce a state of unconsciousness by binding to the same receptor.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has been shown to have a potent analgesic effect that is comparable to fentanyl. It has also been shown to have anesthetic properties and can induce a state of unconsciousness. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has a short duration of action, which makes it suitable for use in short surgical procedures. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has a low potential for addiction and dependence, which makes it a safer alternative to other opioid analgesics.
实验室实验的优点和局限性
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has a potent analgesic effect and can be used as a positive control in pain studies. However, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has several limitations. It has a short duration of action, which limits its use in long surgical procedures. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide also has a narrow therapeutic window, which makes it difficult to dose accurately.
未来方向
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has shown promising results in preclinical studies and has the potential to be developed into a novel analgesic and anesthetic agent. Future research should focus on optimizing the synthesis method to improve the yield and purity of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide. Further studies should also investigate the pharmacokinetics and pharmacodynamics of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide to determine the optimal dosing regimen. Additionally, studies should be conducted to investigate the safety and efficacy of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide in clinical trials, with the aim of developing it into a safe and effective analgesic and anesthetic agent.
合成方法
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide can be synthesized by reacting 4-(1-pyrrolidinyl)aniline with 3-chloro-2-methylpropionyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide as a white crystalline solid with a high purity.
科学研究应用
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have a potent analgesic effect that is comparable to fentanyl, which is a commonly used opioid analgesic. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide has also been studied for its anesthetic properties and has shown promising results in animal studies.
属性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-10(2)14(18)16-11-5-6-13(12(15)9-11)17-7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIVEECRYCRMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

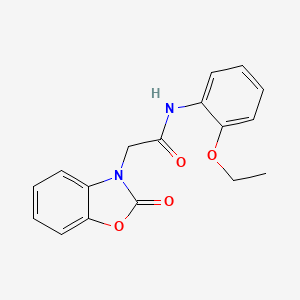
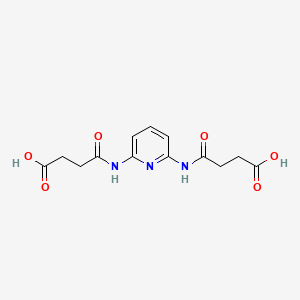
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)

![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)
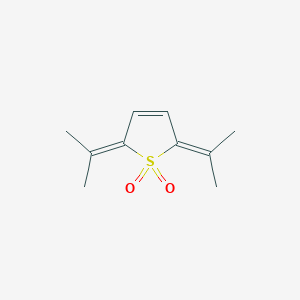
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)

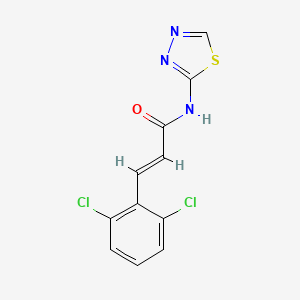
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)
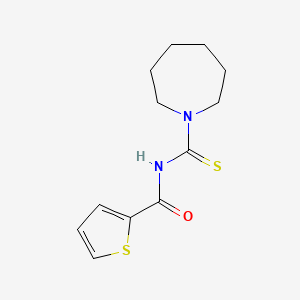
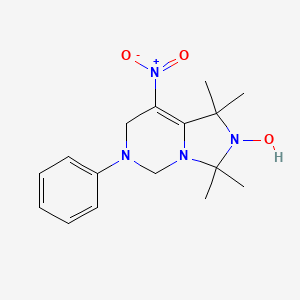
![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5701197.png)